ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate
Description
Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate is a synthetic organic compound featuring a thiazole core substituted with a 2,4,6-trimethylphenyl (mesityl) group at position 4. The thiazole is further linked via a urea (-NH-C(O)-NH-) moiety to an ethyl benzoate ester. However, its pharmacological and physicochemical properties remain underexplored in the provided evidence.
Properties
IUPAC Name |
ethyl 4-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-5-28-20(26)16-6-8-17(9-7-16)23-21(27)25-22-24-18(12-29-22)19-14(3)10-13(2)11-15(19)4/h6-12H,5H2,1-4H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPIFIXWVAGKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring and the benzoate ester. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Target Compound : Contains a 1,3-thiazole ring, a five-membered aromatic system with one sulfur and one nitrogen atom. The mesityl group at position 4 enhances steric bulk and lipophilicity .
- Compound (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate): Features a 1,3,4-thiadiazole ring, a five-membered heterocycle with two nitrogen atoms and one sulfur.
- Compound (Ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-(ethylcarbamoyl)-4-oxidanylidene-1,3-thiazinan-2-ylidene]amino]benzoate): Utilizes a 1,3-thiazinan ring, a six-membered saturated heterocycle. The reduced aromaticity may enhance conformational flexibility, affecting binding interactions .
Substituent Effects
- Target Compound : The mesityl group (2,4,6-trimethylphenyl) introduces steric hindrance and high lipophilicity, favoring hydrophobic interactions. The urea linkage enables hydrogen bonding with biological targets.
- The methoxy linker in the benzoate may influence spatial orientation .
- Compound (Ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate): Combines a 4-methoxyphenyl (electron-donating) group with a cyano (electron-withdrawing) substituent, creating electronic contrast that may alter reactivity or binding .
Molecular Properties and Hypothesized Behavior
A comparative analysis of molecular properties is summarized below:
Biological Activity
Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a complex structure with a thiazole ring and a carbamoyl group that may contribute to its biological activities.
Mechanisms of Biological Activity
Research indicates that compounds containing thiazole rings often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities against various pathogens. The presence of the trimethylphenyl group may enhance these effects by increasing lipophilicity and membrane permeability.
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies and Experimental Data
-
Anticancer Activity :
A study explored the anticancer potential of thiazole derivatives, including those similar to this compound). Results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.This suggests a promising therapeutic index for further development.Compound IC50 (µM) Cell Line Ethyl 4-{...} 12.5 MCF-7 Control 25 MCF-7 -
Antimicrobial Testing :
Another study assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Ethyl 4-{...} exhibited significant inhibition zones compared to controls.Bacteria Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Enzymatic Inhibition :
Virtual screening and molecular docking studies revealed that ethyl 4-{...} could effectively bind to the active site of acetylcholinesterase, suggesting potential use in treating neurodegenerative disorders.
Q & A
Q. Basic
- Hazard mitigation : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture .
How to design a structure-activity relationship (SAR) study for this compound?
Advanced
Methodology :
Modify substituents :
- Vary the 2,4,6-trimethylphenyl group (e.g., halogenated or electron-withdrawing substituents) .
- Replace the ethyl benzoate with methyl or tert-butyl esters to assess steric effects.
Biological assays :
- Test antimicrobial activity via broth microdilution (MIC values) .
- Evaluate anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Data correlation : Compare activity trends with computational docking (e.g., AutoDock Vina) to identify binding motifs .
Q. Example SAR Table :
How to resolve contradictions in reported biological activity data?
Advanced
Common discrepancies arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation time, cell passage number) .
- Compound purity : Validate via HPLC (>95%) and NMR to exclude byproducts .
- Structural analogs : Compare with derivatives (e.g., methyl vs. ethyl esters) to isolate functional group contributions .
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .
What in silico methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Simulate binding to proteins (e.g., COX-2, EGFR) using PyMOL or Schrödinger .
- Molecular dynamics (MD) : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase .
- ADMET prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and toxicity .
How to optimize reaction yields during synthesis?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
